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molecular formula C16H20O2 B5619125 1-[4-(4-Acetylphenyl)cyclohexyl]ethanone

1-[4-(4-Acetylphenyl)cyclohexyl]ethanone

Cat. No. B5619125
M. Wt: 244.33 g/mol
InChI Key: JUUBRWDMANTQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120779B2

Procedure details

To a solution of freshly prepared LDA (132 mL of n-butyl lithium, 2.5 M in hexane, 51 mL of diisopropylamine) in THF (anhydrous, 420 mL), DMPU (200 mL) at −78° C. was added a solution of A1 (60 g, 300 mmol) in THF (60 mL) at −78° C. After stirring for 40 min, 1-bromo-2-chloroethane (24.9 mL, 300 mmol) was added. After stirring for another 20 min at −78° C., the dry ice-acetone bath was removed and the reaction was slowly warmed up to rt. After stirring for an additional hour, the reaction mixture was cooled back to −78° C. and a solution of DMPU (200 mL) in THF (420 mL) was added. Another portion of freshly prepared LDA (120 mL of n-butyl lithium, 2.5 M in hexane, 47 mL of di-isopropylamine in THF (anhydrous, 420 ml)) was added into the reaction mixture by cannula at −78° C. After stirring for 1.5 h at −78° C., the dry ice-acetone bath was removed and the reaction was slowly warmed up to rt. After 5-6 h, the reaction was quenched with saturated aqueous ammonium chloride (300 mL) and concentrated. The residue was diluted with H2O (480 mL) and extracted with ethyl acetate/hexane (1:5 (v/v), 3×360 mL). The combined organic layers were washed with brine (500 mL) and then dried, filtered, and concentrated. The resulting crude product was purified by silica gel flash column chromatography (Hexanes/EtOAc=10/1 (v/v)) to provide A2 (35 g).
Name
Quantity
132 mL
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
420 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[C:9]1([CH:15]2[CH2:20][CH2:19][CH:18]([C:21](=[O:23])[CH3:22])[CH2:17][CH2:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.BrCCCl.C1C[O:31][CH2:30][CH2:29]1>CN1C(=O)N(C)CCC1>[C:21]([CH:18]1[CH2:19][CH2:20][CH:15]([C:9]2[CH:14]=[CH:13][C:12]([C:30](=[O:31])[CH3:29])=[CH:11][CH:10]=2)[CH2:16][CH2:17]1)(=[O:23])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
132 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)C(C)=O
Name
Quantity
420 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Two
Name
Quantity
24.9 mL
Type
reactant
Smiles
BrCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for another 20 min at −78° C.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the dry ice-acetone bath was removed
STIRRING
Type
STIRRING
Details
After stirring for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled back to −78° C.
ADDITION
Type
ADDITION
Details
a solution of DMPU (200 mL) in THF (420 mL) was added
ADDITION
Type
ADDITION
Details
Another portion of freshly prepared LDA (120 mL of n-butyl lithium, 2.5 M in hexane, 47 mL of di-isopropylamine in THF (anhydrous, 420 ml)) was added into the reaction mixture by cannula at −78° C
STIRRING
Type
STIRRING
Details
After stirring for 1.5 h at −78° C.
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the dry ice-acetone bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was slowly warmed up to rt
WAIT
Type
WAIT
Details
After 5-6 h
Duration
5.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated aqueous ammonium chloride (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O (480 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate/hexane (1:5 (v/v), 3×360 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (500 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel flash column chromatography (Hexanes/EtOAc=10/1 (v/v))

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(=O)C1CCC(CC1)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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